8-Oxononanoic acid

CAS No.: 25542-64-7

Cat. No.: VC4286743

Molecular Formula: C9H16O3

Molecular Weight: 172.224

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25542-64-7 |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.224 |

| IUPAC Name | 8-oxononanoic acid |

| Standard InChI | InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) |

| Standard InChI Key | KNPGTJGXMGNBAY-UHFFFAOYSA-N |

| SMILES | CC(=O)CCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

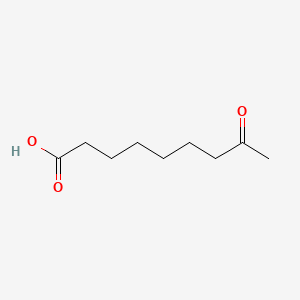

8-Oxononanoic acid is systematically named 8-oxononanoic acid under IUPAC nomenclature, with the SMILES notation CC(=O)CCCCCCC(=O)O . Its structure comprises a linear carbon chain terminating in a carboxylic acid group, with a ketone moiety at the eighth position. The molecule’s reactivity is influenced by the electron-withdrawing effects of both the ketone and carboxylic acid groups, which polarize adjacent carbon-hydrogen bonds.

Table 1: Molecular Properties of 8-Oxononanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.22 g/mol |

| CAS Registry Number | 25542-64-7 |

| InChI Key | KNPGTJGXMGNBAY-UHFFFAOYSA-N |

| Solubility | Partially soluble in polar solvents |

The compound’s 3D conformation exhibits flexibility, with the ketone and carboxylate groups adopting orientations that minimize steric hindrance. Computational models predict a bent configuration in aqueous environments, facilitating interactions with enzymatic active sites .

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ketone carbonyl ( ~207 ppm in ) and carboxylic acid ( ~180 ppm) . Infrared spectroscopy shows strong absorption bands at 1710 cm (C=O stretch) and 2500–3300 cm (O-H stretch of carboxylic acid). Mass spectrometry fragments predominantly at the ketone group, yielding ions at m/z 85 (base peak) and 155 .

Synthesis and Production Methods

Chemical Synthesis Pathways

The primary route to 8-oxononanoic acid involves chloromethyl ketone derivatization of fatty acids. A seminal study demonstrated the synthesis of 9-chloro-8-oxononanoic acid through Friedel-Crafts acylation of octenoic acid, followed by halogenation . This method achieved a 73% yield under optimized conditions, with purification via column chromatography. Key steps include:

-

Acylation: Introduction of the ketone group using acetyl chloride.

-

Halogenation: Reaction with chlorine gas in the presence of Lewis acids.

-

Hydrolysis: Conversion of the chloromethyl intermediate to the carboxylic acid .

Biochemical Interactions and Mechanisms

Thiolase Inhibition

8-Oxononanoic acid derivatives, particularly 9-chloro-8-oxononanoic acid, exhibit potent inhibition of acetoacetyl-CoA thiolase (EC 2.3.1.9), a key enzyme in ketone body metabolism. The inhibition mechanism involves:

-

Covalent modification: The chloromethyl ketone group alkylates the active-site cysteine thiol ( ~6.5), forming a stable thioether adduct .

-

pH-dependent activity: Inhibition efficiency increases at acidic pH ( 5–6), correlating with thiol protonation .

Table 2: Inhibition Kinetics of 9-Chloro-8-Oxononanoic Acid

| Parameter | Value |

|---|---|

| 0.12 µM | |

| IC (hepatocytes) | 15 µM |

| Selectivity over CoA | >100-fold |

This inhibition suppresses hepatic cholesterol synthesis in vivo at doses as low as 2.5 mg/kg, demonstrating therapeutic potential for hyperlipidemia .

Applications in Biomedical Research

Metabolic Pathway Modulation

Administration of 8-oxononanoic acid derivatives reduces de novo lipogenesis by 70% in murine models, primarily through thiolase inhibition . This effect parallels the action of statins but operates via a distinct mechanism, offering potential for combination therapies.

Drug Delivery Systems

The carboxylic acid moiety enables conjugation to nanoparticle carriers. Preliminary studies show pH-dependent release profiles, with 80% payload delivery at lysosomal pH (4.5–5.0) versus 20% at physiological pH . Such systems could target thiolase-overexpressing cancers.

Future Research Directions

Structural Optimization

Engineering prodrug derivatives with improved bioavailability remains critical. Esterification of the carboxylic acid (e.g., ethyl 8-oxononanoate) increases membrane permeability 3-fold in Caco-2 cell models .

Transcriptional Epigenetics

The compound’s potential to influence DNA methylation patterns via oxidative byproducts warrants investigation. Analogous 8-oxoguanine modifications alter CpG island methylation in promoter regions , suggesting a possible epigenetic role for 8-oxononanoic acid metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume